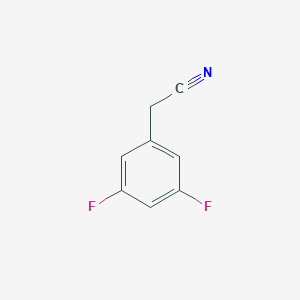

3,5-Difluorophenylacetonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(3,5-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMYMTSBABEPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333790 | |

| Record name | 3,5-Difluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122376-76-5 | |

| Record name | 3,5-Difluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluorophenylacetonitrile: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and reactivity of 3,5-Difluorophenylacetonitrile, a key intermediate in modern pharmaceutical and fine chemical synthesis. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties that influence its stability, reactivity, and ultimately its utility in the synthesis of complex molecular architectures.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature, possessing a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below, providing a compiled dataset for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1][2] |

| CAS Number | 122376-76-5 | [1] |

| Melting Point | 35-38 °C | [3] |

| Boiling Point | 204.4 °C at 760 mmHg | [4] |

| Density | 1.234 g/cm³ | [4] |

| Solubility | Soluble in many organic solvents, insoluble in water. | [5] |

| Vapor Pressure | 0.000437 mmHg at 25°C | [4] |

| Flash Point | 77.4 °C | [4] |

Synthesis and Experimental Protocols

The most common and direct route to this compound is through the nucleophilic substitution of 3,5-difluorobenzyl halide with a cyanide salt. This reaction is a standard procedure in organic synthesis for the formation of nitriles.

Synthesis of this compound from 3,5-Difluorobenzyl Bromide

This procedure outlines the synthesis via a nucleophilic cyanide displacement reaction.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is charged with sodium cyanide (1.1 equivalents) and a suitable solvent such as a mixture of ethanol and water or dimethyl sulfoxide (DMSO).

-

Addition of Starting Material: 3,5-Difluorobenzyl bromide (1.0 equivalent), dissolved in a minimal amount of the reaction solvent, is added dropwise to the stirred cyanide solution at room temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing water. The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is primarily governed by the electron-withdrawing nature of the fluorine atoms and the versatile chemistry of the nitrile group and the benzylic protons.

Reactivity of the Nitrile Group

The cyano group can undergo a variety of transformations, making this compound a valuable synthetic intermediate.

1. Hydrolysis to Carboxylic Acid:

The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3,5-difluorophenylacetic acid, a valuable building block for pharmaceuticals and agrochemicals.[6][7]

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

A mixture of this compound and an excess of aqueous sulfuric acid (e.g., 50% v/v) is heated at reflux for several hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The mixture is cooled, and the product is extracted with an organic solvent.

-

The organic extract is washed, dried, and the solvent evaporated to yield the crude carboxylic acid, which can be purified by recrystallization.

2. Reduction to Primary Amine:

The nitrile can be reduced to the corresponding primary amine, 2-(3,5-difluorophenyl)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8][9]

Experimental Protocol (LiAlH₄ Reduction):

-

A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and then more water.

-

The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the crude amine, which can be purified by distillation.

Reactivity of the Benzylic Protons

The methylene protons adjacent to the phenyl ring and the nitrile group are acidic and can be deprotonated by a suitable base to form a carbanion. This carbanion is a potent nucleophile and can react with various electrophiles.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H5F2N | CID 518565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. 3,5-Difluorophenylacetic Acid | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 3,5-Difluorophenylacetonitrile (CAS No. 122376-76-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorophenylacetonitrile, also known as 3,5-difluorobenzyl cyanide, is a crucial intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique difluorinated aromatic structure imparts desirable properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of its properties, synthesis, applications, and analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 122376-76-5 | [1] |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 35-38 °C | [4] |

| Boiling Point | 138-140 °C | [4] |

| Density | Not available | |

| Solubility | Soluble in many organic solvents, insoluble in water. | [4] |

| IUPAC Name | 2-(3,5-difluorophenyl)acetonitrile | [2] |

| Synonyms | 3,5-Difluorobenzyl cyanide | [1] |

Synthesis

While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis of this compound involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. A representative procedure is outlined below.

Experimental Protocol: Synthesis from 3,5-Difluorobenzyl Bromide

Materials:

-

3,5-Difluorobenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a mixture of ethanol and water)

-

Reaction vessel with a stirrer and reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus or chromatography columns)

Procedure:

-

In a well-ventilated fume hood, dissolve 3,5-difluorobenzyl bromide in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a stoichiometric equivalent or a slight excess of sodium cyanide or potassium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 50-80 °C for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a water-miscible solvent was used, pour the reaction mixture into a larger volume of water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. If a water-immiscible solvent was used, wash the organic layer with water and brine.

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

The 3,5-difluorophenyl moiety is a valuable pharmacophore in modern drug design. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, increase its binding affinity to target proteins through favorable electrostatic interactions, and improve its ability to cross the blood-brain barrier due to increased lipophilicity.[1] Consequently, this compound serves as a key building block in the synthesis of various therapeutic agents.

Kinase Inhibitors

The 3,5-difluorophenyl group is frequently incorporated into the structure of kinase inhibitors, which are a cornerstone of targeted cancer therapy. These inhibitors often target the ATP-binding pocket of kinases, and the fluorine atoms can form crucial interactions with the protein backbone, enhancing potency and selectivity.

Central Nervous System (CNS) Active Compounds

The ability of the 3,5-difluorophenyl group to increase lipophilicity makes it a valuable component in the design of drugs targeting the central nervous system.[1] Enhanced lipophilicity can facilitate the passage of molecules across the blood-brain barrier, a critical step for the efficacy of drugs treating neurological and psychiatric disorders.

Analytical Characterization

Accurate characterization of this compound is essential for quality control and to ensure its suitability for subsequent synthetic steps. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons and the methylene (-CH₂-) protons. The aromatic protons will likely appear as a complex multiplet due to fluorine-proton coupling. The methylene protons should appear as a singlet, though long-range coupling to the fluorine atoms might cause some broadening or splitting.

-

¹³C NMR: The spectrum will show distinct signals for the nitrile carbon, the methylene carbon, and the aromatic carbons. The aromatic carbon signals will be split due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), providing valuable structural information.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a neat sample (if liquid at room temperature after gentle warming), as a KBr pellet, or as a thin film on a salt plate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Expected Spectral Features: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

-

C=C aromatic ring stretches: Bands in the 1600-1450 cm⁻¹ region.

-

C-F stretch: Strong bands in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Expected Fragmentation Pattern (EI-MS): Under electron ionization, the molecular ion peak (M⁺) is expected at m/z = 153. Common fragmentation pathways may include the loss of a hydrogen atom, a cyanide radical, or cleavage of the benzyl-cyanide bond.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Acute Toxicity, Inhalation (Category 4)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Use only outdoors or in a well-ventilated area.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wash skin thoroughly after handling.[5]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If swallowed, inhaled, or on skin, seek medical attention.[5]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the development of pharmaceuticals and agrochemicals. Its unique electronic and steric properties, conferred by the difluorinated phenyl ring, make it an attractive starting material for the synthesis of complex molecules with enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H5F2N | CID 518565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. azooptics.com [azooptics.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Difluorophenylacetonitrile: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorophenylacetonitrile, also known as 3,5-difluorobenzyl cyanide, is a fluorinated aromatic nitrile that has garnered significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique physicochemical properties to the molecule, making it a valuable building block in the synthesis of complex organic compounds. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and key synthetic applications of this compound, with a focus on its role in the development of kinase inhibitors and central nervous system (CNS) active agents.

Molecular Structure and Formula

The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms at the meta positions (3 and 5) and an acetonitrile group (-CH₂CN).

Molecular Formula: C₈H₅F₂N[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 153.13 g/mol | [1] |

| CAS Number | 122376-76-5 | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 35-38 °C | [3] |

| Boiling Point | 204.4 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| SMILES | N#CCc1cc(F)cc(F)c1 | [4] |

| InChIKey | OBMYMTSBABEPIB-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution of 3,5-difluorobenzyl bromide with sodium cyanide. The following protocol is adapted from a similar synthesis.[5]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

3,5-Difluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed reaction vessel, a solution of 3,5-difluorobenzyl bromide in dimethylformamide is prepared.

-

An aqueous solution of sodium cyanide is added to the reaction mixture.

-

The reaction mixture is heated to a specified temperature (e.g., 75°C) and stirred for a designated period (e.g., 3 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[5]

-

After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.[5]

-

The aqueous layer is extracted with additional ethyl acetate.

-

The combined organic extracts are washed sequentially with water and saturated aqueous sodium chloride solution.[5]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Applications in Drug Discovery

The presence of the 3,5-difluorophenyl moiety in a molecule can significantly enhance its pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[6] Consequently, this compound is a valuable intermediate in the synthesis of various therapeutic agents.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The 3,5-difluorophenyl group is a common feature in many potent and selective kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family.[1] Aberrant FGFR signaling is implicated in the pathogenesis of various cancers.

FGFR Signaling Pathway:

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which regulate cell proliferation, survival, and angiogenesis.

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Central Nervous System (CNS) Active Compounds

The lipophilicity of a drug molecule is a critical factor for its ability to cross the blood-brain barrier (BBB). The incorporation of fluorine atoms generally increases the lipophilicity of a compound. The 3,5-difluorophenyl group can therefore be strategically employed in the design of CNS-active drugs to enhance their brain penetration.[6]

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z 153.[1] |

| Infrared (IR) Spectroscopy | Characteristic nitrile (C≡N) stretching vibration. |

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis, particularly for the development of novel pharmaceuticals. Its unique electronic and steric properties, conferred by the difluorinated phenyl ring, make it an attractive synthon for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. The detailed understanding of its molecular structure, properties, and synthetic accessibility will continue to drive its application in the discovery of new and improved therapies for a range of diseases.

References

- 1. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 3,5-Difluorobenzyl cyanide | CAS#:122376-76-5 | Chemsrc [chemsrc.com]

- 5. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

Spectroscopic Analysis of 3,5-Difluorophenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Difluorophenylacetonitrile (C₈H₅F₂N), a valuable building block in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for this compound. For NMR data, where experimental values are not publicly available, high-quality predicted values are provided to guide researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and expected ¹⁹F NMR data are presented below. Predictions were generated using established computational algorithms.

Caption: Structure of this compound with IUPAC numbering for NMR assignments.

1.1.1 ¹H NMR Data (Predicted)

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms.

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H7 | ~ 3.7 - 3.8 | Singlet (s) | 2H | -CH₂- (Methylene) |

| H2, H6 | ~ 7.0 - 7.2 | Doublet of triplets (dt) or Multiplet (m) | 2H | Aromatic |

| H4 | ~ 6.8 - 7.0 | Triplet of triplets (tt) or Multiplet (m) | 1H | Aromatic |

Note: Predictions are based on computational models. Actual values may vary based on solvent and experimental conditions.

1.1.2 ¹³C NMR Data (Predicted)

Carbon NMR provides information on the carbon framework of the molecule.

| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |

| C8 | ~ 117 | Nitrile (-C≡N) |

| C4 | ~ 104 | Aromatic (-CH-) |

| C2, C6 | ~ 112 | Aromatic (-CH-) |

| C7 | ~ 23 | Methylene (-CH₂-) |

| C1 | ~ 135 | Aromatic (Quaternary) |

| C3, C5 | ~ 163 (d, ¹JCF ≈ 250 Hz) | Aromatic (Quaternary, C-F) |

Note: Predictions are based on computational models. The carbons attached to fluorine (C3, C5) are expected to show large one-bond coupling constants (¹JCF).

1.1.3 ¹⁹F NMR Spectroscopy

Fluorine-19 is a highly sensitive nucleus for NMR. For aryl fluorides, the chemical shifts are characteristic.

| Atom | Expected Chemical Shift Range (δ, ppm) | Multiplicity |

| F | -100 to -120 | Multiplet |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃ (δ = 0 ppm). The exact shift will be influenced by the solvent and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3080 - 3030 | Medium-Weak | C-H Stretch | Aromatic |

| ~ 2960 - 2850 | Weak | C-H Stretch | Aliphatic (-CH₂-) |

| ~ 2250 | Medium-Strong | C≡N Stretch | Nitrile |

| ~ 1620, 1590, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1350 - 1100 | Strong | C-F Stretch | Aryl-Fluoride |

Data is interpreted from publicly available spectra and characteristic absorption tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity | Assignment |

| 153 | High | [M]⁺ (Molecular Ion) |

| 152 | Medium | [M-H]⁺ |

| 126 | High | [M-HCN]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center via PubChem. The molecular formula is C₈H₅F₂N, with a monoisotopic mass of 153.039 Da.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

Lock the spectrometer onto the deuterium signal of the solvent to compensate for magnetic field drift.

-

Optimize shimming coils to achieve a homogeneous magnetic field and sharp signals.

-

Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

If necessary, filter the solution to remove any particulate matter.

-

Transfer the solution to an appropriate autosampler vial.

-

-

Data Acquisition :

-

The sample is injected into the Gas Chromatograph (GC), where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

The separated compound elutes from the GC column and enters the ion source of the Mass Spectrometer.

-

In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Workflow and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different techniques for structure elucidation.

An In-depth Technical Guide to the Solubility of 3,5-Difluorophenylacetonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorophenylacetonitrile is a fluorinated organic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols that can be employed to generate such data. These protocols are based on established methods for solubility determination of solid organic compounds.

Introduction

This compound (CAS No. 122376-76-5) is a substituted phenylacetonitrile with two fluorine atoms on the aromatic ring. The presence of these electronegative fluorine atoms significantly influences the molecule's polarity and, consequently, its solubility in different media. Accurate solubility data is a prerequisite for a wide range of applications, including reaction condition optimization, crystallisation process development, and formulation of drug delivery systems. This guide outlines standard experimental procedures for the quantitative determination of the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

| Appearance | Low melting solid |

| Melting Point | 35-38 °C |

| Boiling Point | Not available |

| Density | 1.234 g/cm³ |

| Vapor Pressure | 0.000437 mmHg at 25 °C |

Experimental Protocols for Solubility Determination

The absence of published quantitative solubility data for this compound necessitates the use of standardized experimental methods to determine these values. The following sections detail two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent: the gravimetric method and the UV-Vis spectrophotometric method.

General Experimental Workflow

The general process for determining solubility is depicted in the following workflow diagram.

References

The Strategic Integration of 3,5-Difluorophenylacetonitrile in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Among the array of fluorinated building blocks, 3,5-Difluorophenylacetonitrile has emerged as a particularly valuable and versatile synthon. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, detailing its application in the synthesis of potent bioactive molecules, including kinase inhibitors and adenosine receptor antagonists. The guide will delve into specific examples, providing experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways to offer a practical resource for researchers in the field.

Physicochemical Properties of this compound

This compound is a white to off-white solid with a molecular formula of C₈H₅F₂N and a molecular weight of 153.13 g/mol . Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 122376-76-5 |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

| Melting Point | 35-38 °C |

| Boiling Point | 204.4 °C |

| Appearance | White to yellowish solid |

The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its utility as a building block in organic synthesis.

Applications in the Synthesis of Kinase Inhibitors: p38 MAPK Inhibitors

The 3,5-difluorophenyl moiety is a common feature in a variety of kinase inhibitors, where it often serves to enhance potency and selectivity. One notable class of kinase inhibitors that can be synthesized utilizing this compound is the pyridinyl-imidazole-based p38 MAPK inhibitors. These compounds are of significant interest for their potential in treating inflammatory diseases.

Synthetic Approach

A general and efficient method for the synthesis of the imidazo[1,2-a]pyridine core of these inhibitors involves the cyclocondensation of an α-haloketone with a 2-aminopyridine derivative. This compound can be readily converted to the requisite α-bromoketone intermediate, 2-bromo-1-(3,5-difluorophenyl)ethan-1-one, which can then be reacted with a substituted 2-aminopyridine to yield the desired pyridinyl-imidazole scaffold.

Experimental Protocol: Synthesis of a Pyridinyl-Imidazole p38 MAPK Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate for a pyridinyl-imidazole based p38 MAPK inhibitor, starting from this compound.

Step 1: Synthesis of 2-(3,5-difluorophenyl)-2-oxoacetonitrile

This step is a conceptual outline as a specific literature procedure for this exact transformation was not identified. A plausible method would involve the oxidation of the methylene group of this compound.

Step 2: Synthesis of 2-bromo-1-(3,5-difluorophenyl)ethan-1-one

A general procedure for the bromination of a ketone can be adapted. To a solution of the ketone in a suitable solvent such as methanol or acetic acid, bromine is added dropwise at a controlled temperature.

Step 3: Synthesis of 2-(3,5-difluorophenyl)imidazo[1,2-a]pyridine

A mixture of 2-bromo-1-(3,5-difluorophenyl)ethan-1-one and 2-aminopyridine in a solvent such as ethanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Biological Activity of Pyridinyl-Imidazole p38 MAPK Inhibitors

The following table summarizes the inhibitory activity of a representative pyridinyl-imidazole based p38 MAPK inhibitor.

| Compound | Target | IC₅₀ (µM) |

| (S)-p38 MAPK Inhibitor III | p38 MAPK | 0.90[1] |

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to stress and inflammation.[2][3][4][5][6] Activation of this pathway leads to the production of pro-inflammatory cytokines.

Caption: The p38 MAPK signaling cascade.

Applications in the Synthesis of Adenosine Receptor Antagonists: AZD4635

This compound is a plausible precursor for the synthesis of the clinical candidate AZD4635, a potent and selective A₂A receptor antagonist currently under investigation for the treatment of solid tumors. The synthesis of AZD4635 involves the construction of a triazolopyrimidine core, to which a substituted pyrazole moiety is attached.

Synthetic Approach

While a direct, step-by-step synthesis from this compound is not publicly detailed, a key step in a reported synthesis of AZD4635 involves an iridium-catalyzed C-H borylation. The starting material for this borylation could potentially be derived from 3,5-difluorobenzonitrile, which is closely related to this compound.

Experimental Workflow: Conceptual Synthesis of AZD4635

The following diagram illustrates a conceptual workflow for the synthesis of AZD4635, highlighting key transformations.

Caption: Conceptual workflow for AZD4635 synthesis.

Biological Activity of AZD4635

AZD4635 is a potent antagonist of the A₂A receptor, demonstrating significant activity in reversing adenosine-mediated immune suppression.

| Compound | Target | IC₅₀ (µM) at 0.1 µM Adenosine |

| AZD4635 | A₂A Receptor | 0.000794[7] |

A₂A Receptor Signaling Pathway

The adenosine A₂A receptor is a G-protein coupled receptor that, upon activation by adenosine, initiates a signaling cascade that leads to immunosuppression.[8][9][10][11]

Caption: The A₂A receptor signaling cascade.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates, particularly kinase inhibitors and adenosine receptor antagonists, can significantly enhance their pharmacological properties. The ability to readily functionalize both the nitrile and the difluorinated phenyl ring provides chemists with a powerful tool for the synthesis of complex and potent bioactive molecules. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of key intermediates like this compound in driving innovation in drug discovery is undeniable. This guide has provided a snapshot of its potential, offering both theoretical understanding and practical insights for researchers at the forefront of pharmaceutical sciences.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 6. Phase Ia/b, Open-Label, Multicenter Study of AZD4635 (an Adenosine A2A Receptor Antagonist) as Monotherapy or Combined with Durvalumab, in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small molecule AZD4635 inhibitor of A2AR signaling rescues immune cell function including CD103+ dendritic cells enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3,5-Difluorophenylacetonitrile in the Synthesis of Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. The strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool to modulate their physicochemical and pharmacokinetic properties. Among the array of fluorinated building blocks, 3,5-difluorophenylacetonitrile has garnered significant attention as a versatile precursor for the synthesis of a variety of kinase inhibitors. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of kinase inhibitors, with a focus on the BRAF V600E inhibitor, Vemurafenib (PLX4032), as a case study. We will delve into detailed synthetic methodologies, present key quantitative data, and visualize the intricate signaling pathways and experimental workflows.

The 3,5-difluorophenyl moiety, introduced via this compound, offers several advantages in drug design. The presence of two fluorine atoms can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions with the target protein, and improve membrane permeability, which is crucial for oral bioavailability.[1]

The RAF/MEK/ERK Signaling Pathway: A Key Target in Oncology

The Ras-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through mutations in components like BRAF, is a hallmark of many cancers, including melanoma.[3] The BRAF V600E mutation, in particular, leads to constitutive activation of the pathway, driving uncontrolled cell growth.[3] Kinase inhibitors that target this pathway, such as Vemurafenib, have revolutionized the treatment of BRAF-mutant cancers.

Figure 1: Simplified diagram of the RAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Synthesis of Vemurafenib: A Workflow from this compound

The synthesis of Vemurafenib (PLX4032) provides an excellent case study for the application of a 3,5-difluorophenyl-containing building block. While direct synthesis from this compound is not explicitly detailed in the literature, a logical and efficient synthetic route can be proposed based on established chemical transformations. This proposed workflow highlights the conversion of the nitrile functionality to a key amine intermediate, which then undergoes a series of reactions to yield the final active pharmaceutical ingredient (API).

Figure 2: Proposed synthetic workflow for Vemurafenib starting from this compound.

Experimental Protocols

The following section provides detailed, albeit generalized, experimental protocols for the key transformations in the proposed synthesis of Vemurafenib. These protocols are based on established methodologies for similar substrates and may require optimization for specific laboratory conditions.

Step 1: Reduction of this compound to 2-(3,5-Difluorophenyl)ethanamine

The reduction of the nitrile group to a primary amine is a critical first step. Catalytic hydrogenation is a common and efficient method for this transformation.

Materials:

-

This compound

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

Ethanol or Methanol (solvent)

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, a solution of this compound in ethanol is prepared.

-

A catalytic amount of Raney Nickel or Pd/C is added to the solution. A small amount of ammonia can be added to minimize the formation of secondary amine byproducts.

-

The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 20-50 bar).

-

The reaction mixture is heated (typically 50-100 °C) and stirred vigorously for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling and depressurization, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield the crude 2-(3,5-difluorophenyl)ethanamine, which can be purified by distillation or chromatography.

| Parameter | Value | Reference |

| Catalyst | Raney Nickel or Pd/C | [4] |

| Solvent | Ethanol/Methanol | [4] |

| Hydrogen Pressure | 20-80 bar | [4] |

| Temperature | 70-110 °C | [4] |

| Typical Yield | >80% | [4] |

Step 2 & 3: Synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

This key intermediate is synthesized from the corresponding aniline through sulfonylation and subsequent formylation.

Sulfonylation of 2,4-Difluoroaniline:

Materials:

-

2,4-Difluoroaniline

-

Propane-1-sulfonyl chloride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

Procedure:

-

To a stirred solution of 2,4-difluoroaniline in DCM at 0 °C, pyridine or triethylamine is added.

-

Propane-1-sulfonyl chloride is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-(2,4-difluorophenyl)propane-1-sulfonamide.

Formylation (Vilsmeier-Haack Reaction):

Materials:

-

N-(2,4-difluorophenyl)propane-1-sulfonamide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) (solvent)

Procedure:

-

To a cooled (0 °C) solution of DMF in DCM, POCl₃ is added dropwise to form the Vilsmeier reagent.

-

A solution of N-(2,4-difluorophenyl)propane-1-sulfonamide in DCM is then added to the Vilsmeier reagent.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by pouring it onto ice, followed by neutralization with an aqueous base (e.g., NaOH).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

| Reaction | Reagents | Solvent | Temperature | Typical Yield | Reference |

| Sulfonylation | Propane-1-sulfonyl chloride, Pyridine | DCM | 0 °C to RT | High | [5] |

| Formylation | POCl₃, DMF | DCM | 0 °C to RT | Moderate to High | [1][6] |

Step 4 & 5: Final Steps to Vemurafenib

The final steps involve the coupling of the formyl-sulfonamide intermediate with a 7-azaindole derivative, followed by an oxidation step.

Coupling Reaction:

Materials:

-

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

-

5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine

-

Potassium tert-butoxide or other strong base

-

Tetrahydrofuran (THF) or other suitable aprotic solvent

Procedure:

-

A solution of N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide and 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine in THF is treated with a strong base at low temperature.

-

The reaction mixture is stirred for several hours until the coupling is complete.

-

The reaction is quenched, and the product is worked up and purified.

Oxidation:

Materials:

-

Vemurafenib precursor from the coupling step

-

Oxidizing agent (e.g., manganese dioxide, DDQ)

-

Solvent (e.g., Dichloromethane, Dioxane)

Procedure:

-

The precursor is dissolved in a suitable solvent and treated with an oxidizing agent.

-

The reaction is stirred at room temperature or with gentle heating until the oxidation is complete.

-

The reaction mixture is filtered, and the filtrate is concentrated. The crude Vemurafenib is then purified by recrystallization or chromatography.

| Reaction | Key Reagents | Solvent | Typical Yield | Reference |

| Coupling | Potassium tert-butoxide | THF | - | [5] |

| Oxidation | Manganese dioxide | Dioxane | High | [5] |

Quantitative Bioactivity Data of Vemurafenib

Vemurafenib is a potent and selective inhibitor of the BRAF V600E kinase. Its efficacy has been demonstrated in both preclinical and clinical studies.

| Parameter | Value | Assay/Model | Reference |

| IC₅₀ (BRAF V600E) | 31 nM | Cell-free kinase assay | [5] |

| IC₅₀ (Wild-type BRAF) | 100 nM | Cell-free kinase assay | [5] |

| IC₅₀ (C-RAF) | 48 nM | Cell-free kinase assay | [5] |

| Cellular IC₅₀ (A375 melanoma cells) | 13 nM | Cell proliferation assay | [7] |

| Objective Response Rate (Phase III trial) | 48% | Patients with BRAF V600E-mutant melanoma | [5] |

| Median Progression-Free Survival | 5.3 months | Patients with BRAF V600E-mutant melanoma | [5] |

Conclusion

This compound serves as a strategically important and versatile starting material in the synthesis of kinase inhibitors. Its difluorinated phenyl moiety imparts desirable physicochemical and pharmacokinetic properties to the final drug molecule, enhancing potency, selectivity, and metabolic stability. The proposed synthetic pathway to Vemurafenib from this compound, based on established chemical transformations, underscores the utility of this building block in constructing complex and medicinally relevant scaffolds. The detailed protocols and quantitative data presented in this guide are intended to provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and synthesis of next-generation kinase inhibitors.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Coupling of 7-Azaindoles with Thiophenes - ChemistryViews [chemistryviews.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Inhibition of Patched Drug Efflux Increases Vemurafenib Effectiveness against Resistant BrafV600E Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3,5-Difluorophenylacetonitrile in Next-Generation Agrochemical Research: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

The relentless pursuit of enhanced crop protection solutions has led agrochemical research to increasingly focus on fluorinated organic compounds. The unique physicochemical properties imparted by fluorine atoms—such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved bioavailability—make them invaluable in the design of novel herbicides, fungicides, and insecticides. Within this chemical space, 3,5-Difluorophenylacetonitrile emerges as a promising, albeit underexplored, building block for the synthesis of next-generation agrochemicals. This technical guide delves into the core attributes of this compound, its potential applications in agrochemical research, and generalized synthetic pathways where it can be employed.

While direct applications of this compound in commercially available agrochemicals are not extensively documented in public literature, its structural motifs are present in various patented and researched compounds.[1] This guide, therefore, extrapolates from the known reactivity of the benzyl cyanide group and the established benefits of the 3,5-difluorophenyl moiety to provide a forward-looking perspective on its potential in agrochemical discovery.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthetic chemistry. The key properties of this compound (CAS No. 122376-76-5) are summarized below.[2][3]

| Property | Value |

| Molecular Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

| Appearance | Colorless to pale yellow liquid or crystalline solid |

| Boiling Point | Approximately 236 °C |

| Melting Point | 35-38 °C |

| Density | 1.24 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents like acetone, ethanol, and ether. |

| IUPAC Name | 2-(3,5-difluorophenyl)acetonitrile |

Potential Applications in Agrochemical Synthesis

The 3,5-difluorophenyl moiety is a key toxophore in various biologically active molecules. The meta-substitution pattern of the fluorine atoms significantly influences the electronic and lipophilic properties of the benzene ring, which can be advantageous for optimizing the efficacy and selectivity of an active ingredient. The acetonitrile group, on the other hand, is a versatile functional handle that can be elaborated into a variety of other functional groups and heterocyclic systems common in agrochemicals.

As a Precursor for Herbicides

Derivatives of fluorinated phenylacetonitriles are explored as precursors for various classes of herbicides. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form heterocycles that are known to possess herbicidal activity. For instance, many protoporphyrinogen oxidase (PPO) inhibiting herbicides feature complex heterocyclic systems that could potentially be synthesized from a precursor like this compound.

In the Development of Novel Fungicides

The synthesis of novel fungicides often involves the construction of pyrazole, imidazole, or triazole rings, which are known to inhibit fungal growth. The benzyl cyanide group of this compound can be a key reactant in the formation of such heterocyclic systems. The resulting compounds, bearing the 3,5-difluorophenyl group, could exhibit potent antifungal activity.

As a Building Block for Insecticides

The 3,5-difluorophenyl group can be found in certain classes of insecticides where it contributes to the molecule's ability to interact with the target site in the insect's nervous system. Synthetic routes to such insecticides could potentially involve the elaboration of the acetonitrile group of this compound into a more complex side chain.

Generalized Experimental Workflow for Agrochemical Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical agrochemical candidate starting from this compound. This workflow showcases the versatility of the nitrile group in chemical transformations.

Hypothetical Experimental Protocol: Synthesis of a Pyrazole Fungicide Intermediate

This protocol describes a hypothetical synthesis of a pyrazole derivative from this compound, illustrating a potential application in fungicide development.

Objective: To synthesize 3-(3,5-difluorophenyl)-1H-pyrazol-5-amine, a potential intermediate for novel fungicides.

Materials:

-

This compound

-

Hydrazine hydrate

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid

-

Sodium bicarbonate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.3 g (0.1 mol) of this compound in 100 mL of absolute ethanol.

-

Addition of Reagents: To this solution, add 5.0 g (0.1 mol) of hydrazine hydrate followed by a catalytic amount of sodium ethoxide (approximately 0.2 g).

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product, 3-(3,5-difluorophenyl)-1H-pyrazol-5-amine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion

While this compound is not yet a widely cited precursor in mainstream agrochemical synthesis, its chemical structure holds significant potential for the development of novel active ingredients. The presence of the 3,5-difluoro substitution pattern offers a strategic advantage in tuning the electronic and pharmacokinetic properties of a molecule, a key aspect of modern agrochemical design.[4] The versatility of the benzyl cyanide group allows for its conversion into a wide array of functional groups and heterocyclic systems. As the demand for more effective and environmentally benign crop protection agents grows, the exploration of underutilized building blocks like this compound will be crucial for driving innovation in the agrochemical industry. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in this critical field.

References

Safety and Handling of 3,5-Difluorophenylacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Difluorophenylacetonitrile, a key building block in pharmaceutical and agrochemical research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity — single exposure | Category 3 |

Table 2: Hazard Statements and Precautionary Statements

| Code | Statement |

| Hazard Statements | |

| H302 | Harmful if swallowed.[1][2] |

| H312 | Harmful in contact with skin.[1][2][3] |

| H315 | Causes skin irritation.[1][2][3] |

| H319 | Causes serious eye irritation.[1][2][3] |

| H332 | Harmful if inhaled.[1][2][3] |

| H335 | May cause respiratory irritation.[1][2][3] |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1][3] |

| P270 | Do not eat, drink or smoke when using this product.[1][3] |

| P271 | Use only outdoors or in a well-ventilated area.[1][3] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3] |

| P301 + P317 | IF SWALLOWED: Get medical help.[1] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1][3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |

| P317 | Get medical help.[1] |

| P332 + P317 | If skin irritation occurs: Get medical help.[1] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][3] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3] |

| P405 | Store locked up.[1][3] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is generally required:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in situations with a high risk of splashing.[4]

-

Skin Protection:

-

Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile, neoprene).[4] Always inspect gloves before use and dispose of them properly after contact.

-

Clothing: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.[4] For significant exposure risks, impervious protective clothing may be necessary.[5]

-

-

Respiratory Protection: If exposure limits are likely to be exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[1] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.[4]

Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]

-

Avoid all personal contact, including inhalation of dust or vapors.[3]

-

Avoid the formation of dust and aerosols.[7]

Storage

Emergency Procedures

First Aid Measures

Table 3: First Aid Protocols

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][8] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][8]

-

Specific Hazards: May emit toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen fluoride, under fire conditions.[6][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Avoid breathing dust or vapors.[7] Ensure adequate ventilation.[7] Wear appropriate personal protective equipment.[7]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[7]

-

Containment and Cleanup:

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows.

Caption: Workflow for responding to a chemical spill.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C8H5F2N | CID 518565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. angenechemical.com [angenechemical.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 2,3-Difluorophenylacetonitrile(145689-34-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

A Technical Guide to the Thermal Stability and Decomposition of 3,5-Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 3,5-Difluorophenylacetonitrile. Due to a lack of specific experimental data in publicly available literature, this document focuses on established safety information, predicted decomposition products, and detailed, standardized protocols for experimental determination of thermal properties. The methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented to enable researchers to generate the necessary quantitative data. This guide is intended to be a foundational resource for professionals handling this compound, emphasizing the procedures for a thorough thermal hazard assessment.

Introduction

This compound is an important intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms on the phenyl ring can significantly influence the molecule's reactivity, metabolic stability, and overall physicochemical properties. A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and process development.

Thermal decomposition can lead to the release of hazardous and corrosive gases, and understanding the onset temperature and energetics of these processes is critical for risk mitigation. This guide consolidates the known information and provides the necessary experimental frameworks for a comprehensive thermal stability analysis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of appropriate experimental conditions and for interpreting thermal analysis results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1] |

| Melting Point | 35-38 °C | [2] |

| Boiling Point | 204.4 °C at 760 mmHg | [2] |

| Flash Point | 77.4 °C | [2] |

| Density | 1.234 g/cm³ | [2] |

| Appearance | Low melting solid | [2] |

Thermal Decomposition Profile

While specific quantitative data such as the onset of decomposition temperature or the heat of decomposition for this compound is not currently available in the reviewed literature, safety data sheets provide information on the expected hazardous decomposition products.

Predicted Decomposition Products

Thermal decomposition is anticipated to yield a range of hazardous gases due to the compound's elemental composition (Carbon, Hydrogen, Fluorine, Nitrogen). The predicted products are listed in Table 2.

Table 2: Predicted Thermal Decomposition Products

| Product | Chemical Formula | Hazard |

| Carbon Monoxide | CO | Toxic, Flammable |

| Carbon Dioxide | CO₂ | Asphyxiant |

| Nitrogen Oxides | NOx | Toxic, Oxidizer |

| Hydrogen Fluoride | HF | Highly Corrosive, Toxic |

| Hydrogen Cyanide | HCN | Highly Toxic |

The formation of highly corrosive hydrogen fluoride and highly toxic hydrogen cyanide necessitates that all thermal analyses be conducted in a well-ventilated area, preferably within a fume hood, with appropriate safety precautions in place.[3]

Proposed Decomposition Pathway

A logical pathway for the thermal decomposition of this compound can be proposed based on its structure and the predicted products. This pathway likely involves the fragmentation of the molecule and subsequent reactions of the fragments.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To address the gap in quantitative data, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. These are standard methods for assessing the thermal stability of chemical compounds.

Thermogravimetric Analysis (TGA) Workflow

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and the mass loss profile.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Methodology:

-

Instrument Preparation:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Establish an inert atmosphere by purging the furnace with nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes prior to the experiment.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum is recommended).

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Ramp the temperature at a linear heating rate, typically 10°C/min, up to a final temperature of 600°C or until the decomposition is complete.

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature (°C).

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Quantify the percentage of mass lost at each decomposition step.

-

Differential Scanning Calorimetry (DSC) Workflow

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, phase transitions, and the enthalpy (heat) of decomposition.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Establish an inert atmosphere by purging the DSC cell with nitrogen or argon.

-

-

Sample Preparation:

-

Accurately weigh 1-5 mg of this compound into a sample pan.

-

Use a hermetically sealed pan to prevent volatilization of the sample before decomposition. An empty, sealed pan should be used as the reference.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below its melting point (e.g., 0°C).

-

Ramp the temperature at a linear heating rate (e.g., 10°C/min) to a final temperature sufficient to observe the decomposition exotherm (e.g., 400°C). The final temperature should be chosen based on the results from the TGA analysis to avoid excessive pressure buildup in the sealed pan.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Identify endothermic events (e.g., melting) and exothermic events (decomposition).

-

Integrate the area under the decomposition exotherm to determine the heat of decomposition (ΔHdecomp) in J/g.

-

Data Presentation (Template)

Upon completion of the experimental protocols described in Section 4, the quantitative data should be summarized as shown in Table 3. This table is currently a template to be populated with experimental results.

Table 3: Thermal Analysis Data for this compound (Template)

| Parameter | Method | Value | Units |

| Melting Onset Temperature | DSC | (To be determined) | °C |

| Heat of Fusion (ΔHfus) | DSC | (To be determined) | J/g |

| Decomposition Onset Temperature (Tonset) | TGA | (To be determined) | °C |

| Temperature of Max Decomposition Rate | TGA | (To be determined) | °C |

| Heat of Decomposition (ΔHdecomp) | DSC | (To be determined) | J/g |

| Mass Loss (Total) | TGA | (To be determined) | % |

Conclusion and Recommendations

This technical guide has outlined the known properties and predicted thermal decomposition behavior of this compound. A significant data gap exists regarding its quantitative thermal stability. The provided experimental protocols for TGA and DSC offer a clear pathway for researchers to obtain this critical information.

It is strongly recommended that a full thermal hazard assessment, utilizing the methodologies described herein, be conducted before this compound is used in any process at elevated temperatures. The potential for the release of highly toxic and corrosive gases, such as hydrogen fluoride and hydrogen cyanide, necessitates stringent safety controls during both the analysis and handling of this compound. The data generated from these studies will be invaluable for ensuring the safety of personnel and the integrity of chemical processes involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines using 3,5-Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction